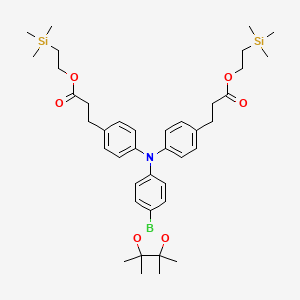
Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is a complex organic compound that features both trimethylsilyl and dioxaborolane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves multiple steps:
Formation of the dioxaborolane group: This can be achieved through the reaction of phenylboronic acid with pinacol in the presence of a catalyst.
Introduction of the trimethylsilyl group: This step involves the reaction of an appropriate precursor with trimethylsilyl chloride in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can occur at the dioxaborolane groups.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylsilyl groups can lead to the formation of silanols, while reduction of the dioxaborolane groups can yield boronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Wirkmechanismus
The mechanism by which Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In drug delivery, it interacts with biological membranes and releases therapeutic agents in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: Another compound featuring dioxaborolane groups, used in similar applications.
Trimethylsilyl chloride: A simpler compound with trimethylsilyl groups, used in organic synthesis.
Uniqueness
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its combination of trimethylsilyl and dioxaborolane groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C40H58BNO6Si2 |
|---|---|
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 3-[4-[N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C40H58BNO6Si2/c1-39(2)40(3,4)48-41(47-39)33-17-23-36(24-18-33)42(34-19-11-31(12-20-34)15-25-37(43)45-27-29-49(5,6)7)35-21-13-32(14-22-35)16-26-38(44)46-28-30-50(8,9)10/h11-14,17-24H,15-16,25-30H2,1-10H3 |
InChI-Schlüssel |
CMKCWKAUUCOFSN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCC(=O)OCC[Si](C)(C)C)C4=CC=C(C=C4)CCC(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


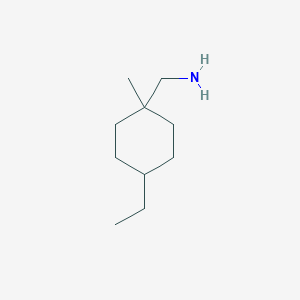
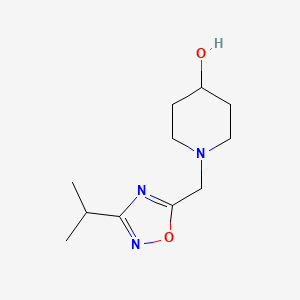






![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
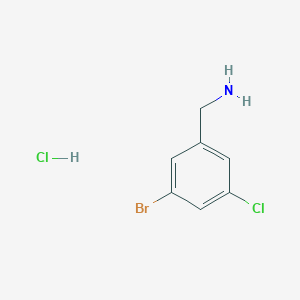
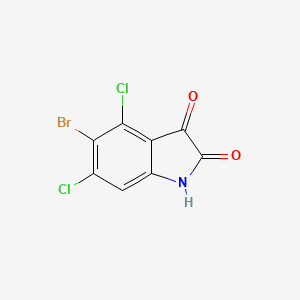
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)


